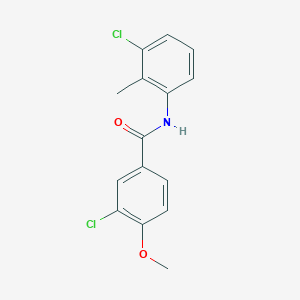
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one, also known as 2-OPET, is a heterocyclic organic compound with a thiazolidine ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound has been shown to exhibit antioxidant activity by scavenging free radicals. In vivo studies have demonstrated that this compound can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to exhibit various biochemical and physiological effects, which make it a promising candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and its potential targets in cells and tissues. Another direction is to explore the potential applications of this compound in drug discovery and development, such as designing novel compounds based on the structure of this compound. Additionally, it would be interesting to investigate the potential applications of this compound in material science, such as using it as a building block to synthesize novel materials with specific properties.
Méthodes De Synthèse
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one can be synthesized through the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with benzaldehyde to form this compound. The synthesis method can be optimized by adjusting the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In material science, this compound has been used as a building block to synthesize novel materials with specific properties.
Propriétés
IUPAC Name |
(2E)-2-phenacylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-9(8-4-2-1-3-5-8)6-11-12-10(14)7-15-11/h1-6H,7H2,(H,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQKQGXDXRJGG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=CC=C2)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC=CC=C2)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)



![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)

![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)


![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)